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Introduction

Adenosine 5'-(B3,y-methylenetriphosphate), hereafter referred to as AMP-PCP, is a non-
hydrolyzable analog of adenosine triphosphate (ATP) that serves as an invaluable tool in the
study of motor protein function. Motor proteins, such as myosins and kinesins, are enzymes
that convert chemical energy from ATP hydrolysis into mechanical work, driving a plethora of
cellular processes including muscle contraction, intracellular transport, and cell division. The
mechanochemical cycle of these motors involves a series of conformational changes tightly
coupled to the binding of ATP, its hydrolysis to ADP and inorganic phosphate (Pi), and the
subsequent release of these products.

AMP-PCP mimics the ATP-bound state of motor proteins. Due to the substitution of an oxygen
atom with a methylene group between the 3 and y phosphates, the terminal phosphate bond is
resistant to enzymatic cleavage. This property allows researchers to trap motor proteins in a
specific, stable, ATP-bound-like conformation, enabling detailed investigation of this key
intermediate state in the motor's functional cycle. These application notes provide detailed
protocols for utilizing AMP-PCP in various experimental assays to elucidate the function of
motor proteins.

Mechanism of Action of AMP-PCP
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AMP-PCP competitively binds to the nucleotide-binding pocket of motor proteins. In the case of
kinesins, binding of AMP-PCP promotes a state of strong affinity for microtubules, effectively
locking the motor protein onto its track.[1][2] This "rigor-like" state is crucial for structural
studies and for understanding the conformational changes associated with ATP binding.
Similarly, for myosins, AMP-PCP can be used to study the pre-power stroke state and its
interaction with actin filaments. While AMP-PCP is generally more resistant to hydrolysis than
another common analog, AMP-PNP, it is important to note that some ATPases may exhibit very
slow hydrolysis of these analogs.[3]

Applications of AMP-PCP in Motor Protein Research

AMP-PCP is a versatile tool with a wide range of applications in the study of motor proteins:

 Structural Biology (Cryo-EM and X-ray Crystallography): By stabilizing the motor protein-
filament complex in an ATP-bound-like state, AMP-PCP facilitates the determination of high-
resolution structures, providing snapshots of the motor's conformation at a critical point in its
cycle.[4][5]

o Enzyme Kinetics (ATPase Assays): AMP-PCP can be used as a competitive inhibitor in
ATPase assays to determine its binding affinity (Ki) and to probe the mechanism of ATP
hydrolysis.

¢ Biophysical Studies (Motility Assays): In single-molecule and ensemble motility assays,
AMP-PCP can be used to stall motors, allowing for the study of their binding properties and
the effect of an "ATP-bound" state on their interaction with the cytoskeleton.

» Drug Discovery: By understanding the ATP-binding pocket through the use of analogs like
AMP-PCP, researchers can design and screen for small molecule inhibitors that target the
ATPase activity of motor proteins, which is a promising therapeutic strategy for various
diseases, including cancer and cardiovascular disorders.[6][7]

Data Presentation: Quantitative Analysis of Motor
Protein Function with AMP-PCP

The following tables summarize key quantitative data obtained from studies utilizing non-
hydrolyzable ATP analogs to investigate motor protein function.
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BENCHE

Motor Protein Parameter Value Condition Reference
o Km for ATP Single-molecule
Kinesin-1 ) 42 £ 6 pM . [8]
(velocity) motility assay
o Single-molecule
Kinesin-1 vmax 925 £ 33 nm/s - [8]
motility assay
Kinesin-1 Run Length 1070 £ 30 nm Saturating ATP [8]
One-headed Detachment
o 0.009 s-1 1 mM AMP-PNP [9]
Kinesin Rate (koff)
One-headed Detachment
o 3.7s-1 1 mM ADP [9]
Kinesin Rate (koff)
Motility assay,
Kinesin Kl for ADP 35+2uM competitive [10]
inhibition
Motility assay,
Kinesin Kl for Pi 9+1mM competitive [10]
inhibition
Second-order
) rate constant for
Myosin 11 (S1) 5.2 mM-1s-1 1 mM AMP-PNP [11]

dissociation from

actin
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Motor Protein Condition Velocity (nm/s) Reference
BimC (Kinesin-5) High salt 597 + 214

Kinesin-1 Saturating ATP ~900 [8]
Kinesin-1 0.4 um/s ~400 [12]
MKLP1 (Kinesin-6) Multi-motor gliding 43.9 [13]

MKLP2 (Kinesin-6) Multi-motor gliding 60.6 [13]
KIF20B (Kinesin-6) Multi-motor gliding 61.7 [13]

Myosin VI Single-headed 60.34 + 13.68 [14]

Myosin I 0.5 mM ATP 3200 [15]

Myosin Il 0.5 MM ATP + 2.0 mM 4500 [15]

AMP-PNP

Experimental Protocols
ATPase Activity Assay using AMP-PCP as a Competitive
Inhibitor

This protocol describes a coupled enzymatic assay to measure the ATPase activity of a motor
protein in the presence of its filament partner (e.g., kinesin and microtubules) and to determine
the inhibitory constant (Ki) of AMP-PCP. The assay relies on the regeneration of ATP from ADP
and phosphoenolpyruvate (PEP) by pyruvate kinase (PK), and the subsequent reduction of
pyruvate to lactate by lactate dehydrogenase (LDH), which oxidizes NADH to NAD+. The
decrease in NADH concentration is monitored by the change in absorbance at 340 nm.

Materials:
o Purified motor protein (e.g., Kinesin)
e Polymerized and stabilized filaments (e.g., taxol-stabilized microtubules)

e Assay Buffer: 80 mM PIPES (pH 6.9), 1 mM EGTA, 1 mM MgCI2, 10 uM taxol (for
microtubules)
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e ATP stock solution (e.g., 100 mM)

e AMP-PCP stock solution (e.g., 100 mM)

e Phosphoenolpyruvate (PEP) stock solution (e.g., 100 mM)

» NADH stock solution (e.g., 10 mM)

e Pyruvate kinase/Lactate dehydrogenase (PK/LDH) enzyme mix (e.g., from rabbit muscle)

e 96-well UV-transparent microplate

e Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

e Prepare a reaction mixture: For each reaction, prepare a master mix containing assay buffer,
PEP, NADH, and PK/LDH. The final concentrations in the reaction should be approximately
1-2 mM PEP, 0.2-0.4 mM NADH, and an excess of PK/LDH (e.g., 20-50 units/mL).

e Set up ATP and AMP-PCP concentrations: Prepare a series of dilutions of ATP and AMP-
PCP. For a competitive inhibition assay, you will need to vary the ATP concentration at
several fixed concentrations of AMP-PCP. A typical range for ATP would be from below to
above the Km of the motor protein.

¢ Initiate the reaction:

o To each well of the microplate, add the reaction mixture.

o Add the desired concentrations of ATP and AMP-PCP.

o Add the polymerized filaments (e.g., microtubules to a final concentration of 1-5 uM
tubulin).

o Initiate the reaction by adding the motor protein to a final concentration in the nanomolar
range (e.g., 10-50 nM).
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o Measure ATPase activity: Immediately place the plate in the spectrophotometer and measure
the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes).
The rate of NADH oxidation is directly proportional to the rate of ATP hydrolysis.

o Data Analysis:

o Calculate the rate of ATP hydrolysis from the change in absorbance at 340 nm using the
Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6220 M-1cm-1).

o Plot the initial velocity (v) of the reaction as a function of ATP concentration for each
concentration of AMP-PCP.

o Determine the Ki for AMP-PCP by performing a global fit of the data to the competitive
inhibition model of the Michaelis-Menten equation, or by using a Dixon or Lineweaver-Burk
plot.

In Vitro Motility Assay: Microtubule Gliding Assay with
AMP-PCP

This protocol describes how to observe the effect of AMP-PCP on the motility of microtubules
driven by surface-adsorbed kinesin motors.

Materials:

Purified, truncated kinesin motor constructs

o Fluorescently labeled, taxol-stabilized microtubules

o Flow cell (constructed from a microscope slide and coverslip)

» Motility Buffer: 80 mM PIPES (pH 6.9), 1 mM EGTA, 2 mM MgCI2, 10 uM taxol, 1 mM DTT
e Casein solution (e.g., 1 mg/mL in motility buffer)

e ATP stock solution (e.g., 10 mM)

o AMP-PCP stock solution (e.g., 10 mM)
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o Oxygen scavenger system (e.g., glucose oxidase, catalase, and glucose)
o Total Internal Reflection Fluorescence (TIRF) microscope

Procedure:

e Prepare the flow cell:

o Coat the inside of the flow cell with a solution of kinesin motor protein (e.g., 10-50 pg/mL in
motility buffer) and incubate for 5 minutes.

o Wash the chamber with motility buffer containing casein to block non-specific binding
sites.

e [ntroduce microtubules:

o Introduce a solution of fluorescently labeled microtubules into the flow cell and allow them
to bind to the kinesin-coated surface for a few minutes.

o Wash out unbound microtubules with motility buffer.
e Initiate motility:

o To observe normal motility, flow in motility buffer containing ATP (e.g., 1-2 mM) and the
oxygen scavenger system.

o Record the gliding movement of microtubules using the TIRF microscope.
 Introduce AMP-PCP:

o To observe the effect of AMP-PCP, after initiating motility with ATP, perfuse the chamber
with motility buffer containing both ATP and a desired concentration of AMP-PCP.
Observe the change in microtubule motility.

o Alternatively, to observe the "locked" state, perfuse the chamber with motility buffer
containing only AMP-PCP (e.g., 1 mM). The microtubules should bind to the kinesin
motors but not move.
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o Data Analysis:

o Track the movement of individual microtubules over time using image analysis software to
determine their velocity.

o Compare the velocities in the presence and absence of AMP-PCP.

o Quantify the number of microtubules that are motile versus stationary in the presence of
AMP-PCP.

Cryo-Electron Microscopy (Cryo-EM) Sample
Preparation of a Kinesin-Microtubule Complex with
AMP-PCP

This protocol provides a general workflow for preparing a vitrified sample of a kinesin-
microtubule complex stabilized with AMP-PCP for high-resolution structural analysis by cryo-
EM.

Materials:

 Purified kinesin motor domain construct
e Purified tubulin

e GTP stock solution (e.g., 100 mM)

e Taxol stock solution (in DMSO)

o AMP-PCP stock solution (e.g., 50 mM)
e Cryo-EM grids (e.g., Quantifoil R2/2)

o Glow discharger

« Vitrification device (e.g., Vitrobot)

e Liquid ethane and liquid nitrogen
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Procedure:
e Polymerize microtubules:

o Mix tubulin (e.g., to a final concentration of 5-10 mg/mL) with polymerization buffer (e.g.,
80 mM PIPES pH 6.9, 1 mM EGTA, 1 mM MgCI2) and GTP (1 mM final).

o Incubate at 37°C for 30-60 minutes to allow polymerization.

o Stabilize the microtubules by adding taxol to a final concentration of 20 uM and incubating
for another 30 minutes.

o Form the kinesin-microtubule-AMP-PCP complex:

o In a separate tube, mix the purified kinesin motor domain with AMP-PCP to a final
concentration that ensures saturation of the nucleotide-binding site (e.g., 2-5 mM AMP-
PCP).

o Add the kinesin-AMP-PCP solution to the polymerized microtubules. The molar ratio of
kinesin to tubulin dimer should be optimized, but a starting point is a 1:1 or 2:1 ratio.

o Incubate the mixture at room temperature for 10-15 minutes to allow for complex
formation.

e Prepare cryo-EM grids:
o Glow discharge the cryo-EM grids to make the carbon surface hydrophilic.

o Apply a small volume (e.g., 3-4 pL) of the kinesin-microtubule-AMP-PCP complex solution
to the grid.

o Place the grid in the vitrification device, set to a desired temperature and humidity (e.g.,
4°C and 100% humidity).

o Blot the grid to remove excess liquid, leaving a thin film of the sample. The blotting time is
a critical parameter to optimize.

o Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen.
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e Store and image:

o Store the vitrified grids in liquid nitrogen until they are ready to be imaged in a cryo-
transmission electron microscope.

Visualizations
Experimental Workflow for ATPase Assay
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols: AMP-PCP for
Investigating Motor Protein Function]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1201737#amp-pcp-for-investigating-motor-protein-
function]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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